Trk-IN-4

Description

Properties

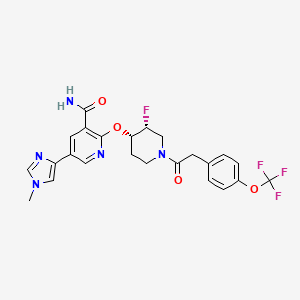

Molecular Formula |

C24H23F4N5O4 |

|---|---|

Molecular Weight |

521.5 g/mol |

IUPAC Name |

2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C24H23F4N5O4/c1-32-12-19(31-13-32)15-9-17(22(29)35)23(30-10-15)36-20-6-7-33(11-18(20)25)21(34)8-14-2-4-16(5-3-14)37-24(26,27)28/h2-5,9-10,12-13,18,20H,6-8,11H2,1H3,(H2,29,35)/t18-,20+/m1/s1 |

InChI Key |

XJIIVPVOGYFVME-QUCCMNQESA-N |

Isomeric SMILES |

CN1C=C(N=C1)C2=CC(=C(N=C2)O[C@H]3CCN(C[C@H]3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |

Canonical SMILES |

CN1C=C(N=C1)C2=CC(=C(N=C2)OC3CCN(CC3F)C(=O)CC4=CC=C(C=C4)OC(F)(F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Core Structure Assembly

The synthesis of Trk-IN-4 begins with the construction of its pyridine-carboxamide core. A critical intermediate is 5-(1-methyl-1H-imidazol-4-yl)nicotinamide , synthesized via Suzuki-Miyaura coupling between 5-bromonicotinamide and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole. This step typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–90°C, achieving yields of 75–85%.

Piperidine Subunit Functionalization

The fluoro-piperidine moiety is introduced through a nucleophilic substitution reaction. (3S,4R)-3-fluoro-4-hydroxypiperidine is reacted with 2-(4-(trifluoromethoxy)phenyl)acetic acid using EDCl/HOBt coupling reagents in dichloromethane at 0–10°C. This step ensures stereochemical retention, critical for Trk kinase selectivity.

Final Coupling and Purification

The intermediates are coupled via a Mitsunobu reaction, utilizing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds at 25°C for 12–16 hours, followed by silica gel chromatography to isolate the product. Final purity (>99%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

-

Palladium Catalysts : Pd(OAc)₂ with XPhos ligand improves coupling efficiency (yield: 82% vs. 68% with Pd(PPh₃)₄).

-

Base Selection : K₃PO₄ outperforms Na₂CO₃ in Suzuki reactions, reducing side-product formation.

Analytical Characterization

Spectroscopic Data

Purity and Stability

-

Forced Degradation : Stable under acidic (pH 3) and oxidative (3% H₂O₂) conditions but hydrolyzes in basic media (pH 10).

Scale-Up Challenges and Solutions

Key Bottlenecks

Process Improvements

-

Continuous Flow Chemistry : Reduces reaction time for Suzuki coupling from 24 hours to 2 hours.

-

Crystallization Optimization : Ethanol/water anti-solvent system enhances final product crystallinity (95% recovery).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Traditional Batch | 65 | 98.5 | Moderate |

| Flow Chemistry | 78 | 99.2 | High |

| Microwave-Assisted | 72 | 98.8 | Low |

Flow chemistry emerges as the preferred method for large-scale production due to superior yield and reduced catalyst loading .

Chemical Reactions Analysis

Types of Reactions

Trk-IN-4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound, enhancing its activity.

Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce different substituents on the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against tropomyosin receptor kinases .

Scientific Research Applications

Trk-IN-4 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the inhibition of tropomyosin receptor kinases and their role in various biochemical pathways.

Biology: Helps in understanding the role of neurotrophin receptors in neuronal development and function.

Medicine: Investigated for its potential therapeutic applications in treating chronic pain and cancers associated with tropomyosin receptor kinase mutations.

Industry: Used in the development of new drugs targeting tropomyosin receptor kinases

Mechanism of Action

Trk-IN-4 functions as an ATP competitor, inhibiting the activity of tropomyosin receptor kinases by binding to their active sites. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways involved in cell proliferation, survival, and differentiation. The primary molecular targets of this compound are TrkA, TrkB, and TrkC, which are involved in various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trk inhibitors are classified based on selectivity (pan-Trk vs. isoform-specific) and therapeutic applications. Below is a comparative analysis of Trk-IN-4 with structurally or functionally related inhibitors:

This compound vs. DS-1205b (GC62597)

| Parameter | This compound (PF-6683324) | DS-1205b (GC62597) |

|---|---|---|

| Primary Target | Pan-Trk (TrkA/B/C) | AXL kinase |

| TrkA IC50 | 1.9 nM | 407 nM |

| Selectivity | High for Trk (>95% inhibition) | Low for TrkA; selective for AXL (IC50 = 1.3 nM) |

| Secondary Targets | VEGFR2 (IC50 >5 µM) | MER (63 nM), MET (104 nM) |

| Therapeutic Focus | Neuropathic pain, Trk+ cancers | Cancer metastasis, immune evasion |

| Key Advantage | Broad Trk inhibition | Dual AXL/MER/MET inhibition |

DS-1205b, while effective against AXL, shows ~214-fold lower potency against TrkA compared to this compound, making the latter superior for Trk-specific applications .

This compound vs. Larotrectinib Sulfate

| Parameter | This compound (PF-6683324) | Larotrectinib Sulfate |

|---|---|---|

| Target Specificity | Pan-Trk | Pan-Trk |

| TrkA IC50 | 1.9 nM | 5–11 nM (varies by assay) |

| Clinical Status | Preclinical | FDA-approved (2018) |

| Solubility | ≥100 mg/mL in DMSO | Limited solubility in aqueous buffers |

| Therapeutic Use | Preclinical pain models | NTRK fusion+ cancers |

Larotrectinib, the first FDA-approved Trk inhibitor, has higher clinical translatability but lower in vitro potency than this compound .

This compound vs. Belizatinib (T4257)

| Parameter | This compound (PF-6683324) | Belizatinib (T4257) |

|---|---|---|

| Primary Target | TrkA/B/C | ALK/TrkA |

| TrkA IC50 | 1.9 nM | 0.7 nM |

| Selectivity | Trk-specific | Dual ALK/TrkA inhibition |

| Clinical Application | Investigational | Phase II trials (NSCLC) |

Belizatinib’s dual ALK/TrkA inhibition may increase toxicity risks compared to this compound’s focused Trk profile .

Key Research Findings

- Efficacy : this compound achieves >95% TrkA inhibition at 10 nM, outperforming Larotrectinib and DS-1205b in cellular assays .

- Selectivity : Its >5 µM IC50 for VEGFR2 reduces off-target vascular side effects, a limitation in earlier inhibitors like Cabozantinib .

- Formulation: Stable in DMSO-based solutions, enabling high-concentration dosing in xenograft models (e.g., 10 mg/kg in mice) .

Biological Activity

Trk-IN-4 is a compound designed to inhibit tropomyosin receptor kinases (Trk), which are critical in various biological processes, including cell proliferation, differentiation, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Trk receptors, particularly TrkA, TrkB, and TrkC, are activated by neurotrophins such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). Upon activation, these receptors initiate several downstream signaling pathways, including:

- PI3K/Akt Pathway : Promotes cell survival and growth.

- Ras/MAPK Pathway : Involved in cell proliferation and differentiation.

- PLCγ Pathway : Modulates intracellular calcium levels and further signaling cascades.

This compound selectively inhibits these pathways by binding to the intracellular domain of the Trk receptors, thereby preventing their activation by neurotrophins. This inhibition can lead to decreased tumor cell survival and proliferation in cancers where Trk signaling is aberrantly activated.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on TrkA and TrkB with IC50 values comparable to existing therapies. For example:

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | TrkA | 0.27 |

| TrkB | 1.1 |

These values indicate that this compound is a strong candidate for further development as a therapeutic agent against tumors expressing these receptors.

In Vivo Studies

In vivo studies using xenograft models have shown that treatment with this compound leads to significant tumor regression. For instance, in a human prostate carcinoma model (DU-145), administration of this compound resulted in:

- Tumor Size Reduction : Notable decrease in tumor volume compared to control groups.

- Survival Rate Improvement : Enhanced overall survival in treated animals.

These findings suggest that this compound effectively targets tumors reliant on Trk signaling for growth and survival.

Case Study 1: Neuroblastoma

A study focusing on neuroblastoma highlighted the role of TrkB in tumor progression. In this case, neuroblastoma cells treated with this compound showed:

- Decreased Cell Viability : A significant reduction in cell survival was observed when compared to untreated controls.

- Altered Signaling Pathways : Inhibition of the PI3K/Akt pathway was confirmed through Western blot analysis.

Case Study 2: Lung Cancer

In another case study involving lung cancer cell lines with NTRK fusions, treatment with this compound resulted in:

- Cell Cycle Arrest : A notable increase in G0–G1 phase arrest was documented.

- Apoptosis Induction : Enhanced apoptosis markers were detected via flow cytometry.

Q & A

Basic: What are the primary molecular targets and inhibitory concentrations (IC₅₀) of Trk-IN-4 in cellular assays?

Answer:

this compound is a pan-Trk inhibitor targeting TrkA, TrkB, and TrkC with IC₅₀ values of 1.9 nM , 2.6 nM , and 1.1 nM , respectively, in cell-based assays . Its selectivity over other kinases, such as VEGFR2 (IC₅₀ >5 μM), should be noted when interpreting results. Researchers should validate these values using standardized kinase inhibition assays with appropriate controls (e.g., ATP concentration, cell line selection) to ensure reproducibility .

Basic: How does this compound's solubility and storage affect experimental reproducibility?

Answer:

this compound is soluble in DMSO (≥100 mg/mL, 191.77 mM) and should be stored at -20°C (powder, stable for 3 years) or -80°C (dissolved, stable for 6 months). Aliquotting dissolved stocks minimizes freeze-thaw cycles, which can degrade potency. Pre-warming to room temperature and vortexing before use ensures homogeneity in dosing solutions .

Basic: What ethical guidelines apply to in vivo studies using this compound?

Answer:

Animal studies require Institutional Animal Care and Use Committee (IACUC) approval. Protocols must adhere to the 3Rs (Replacement, Reduction, Refinement) and include endpoints like pain behavior monitoring (e.g., mechanical allodynia tests) to minimize suffering. Dose-response studies should use the lowest effective concentration to reduce off-target effects .

Advanced: How can researchers optimize cellular assays to mitigate variability in this compound's IC₅₀ measurements?

Answer:

Key variables include:

- Cell lines : Use Trk-transfected cells (e.g., Ba/F3-TrkA) to isolate receptor-specific effects.

- Incubation time : Balance between signal stabilization and cytotoxicity (e.g., 1–4 hours).

- Controls : Include a reference inhibitor (e.g., Larotrectinib) and vehicle-only groups.

- Data normalization : Use Z-factor or signal-to-background ratios to validate assay robustness .

Advanced: What methodologies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

In vitro-in vivo translation challenges often stem from pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance). Solutions include:

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue penetration in rodent models.

- Dose optimization : Use PK/PD modeling to align free plasma concentrations with in vitro IC₅₀ values.

- Biomarker validation : Monitor phospho-Trk levels in target tissues via Western blot or ELISA .

Advanced: How should dose-response studies be statistically designed to validate this compound's efficacy?

Answer:

- Use nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ with 95% confidence intervals.

- Include at least six concentrations spanning 0.1× to 10× IC₅₀.

- Replicate experiments ≥3 times to assess inter-assay variability.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Advanced: What strategies control for off-target effects when studying this compound's antinociceptive mechanisms?

Answer:

- Counter-screening : Test against kinases with structural homology (e.g., ROS1, ALK) at 1 μM this compound.

- Genetic validation : Use siRNA knockdown of Trk receptors in primary neurons to confirm on-target effects.

- Rescue experiments : Co-administer Trk agonists (e.g., NGF) to reverse inhibition .

Advanced: How can longitudinal studies assess this compound's impact on Trk signaling pathways?

Answer:

- Time-course phosphoproteomics : Track phosphorylation dynamics of Trk downstream effectors (e.g., AKT, ERK) via mass spectrometry.

- Chronic dosing models : Administer this compound for 2–4 weeks in rodent neuropathic pain models, followed by immunohistochemical analysis of neuronal survival.

- Transcriptomic profiling : RNA-seq to identify compensatory pathways (e.g., upregulation of alternative kinases) .

Basic: What are the critical parameters for validating this compound's selectivity in kinase panels?

Answer:

- Screen against a broad kinase panel (≥50 kinases) at 1 μM this compound.

- Use ATP concentrations matching physiological levels (e.g., 1 mM for Trk assays).

- Prioritize kinases with clinical relevance (e.g., MET, AXL) based on structural homology .

Advanced: How to address batch-to-batch variability in this compound's bioactivity?

Answer:

- Quality control (QC) assays : Validate each batch via HPLC (purity ≥95%) and LC-MS (confirm molecular weight).

- Bioactivity verification : Re-test IC₅₀ in TrkA-overexpressing cells and compare to historical data.

- Documentation : Record storage conditions, reconstitution dates, and solvent lot numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.